GSK2982772

Overview

Description

GSK-2982772 is a receptor-interacting protein-1 (RIP1) kinase inhibitor. It specifically binds to RIP1 and efficiently blocks TNF-dependent cellular pathways . As a novel anti-inflammatory compound, it has the potential to reduce cytokine production from ulcerative colitis explant tissue . Its favorable physicochemical properties and ADMET profile make it a promising candidate for low-dose oral administration.

Mechanism of Action

Target of Action

GSK2982772 is a selective inhibitor of receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is a key mediator of inflammation through cell death and pro-inflammatory cytokine production .

Mode of Action

This compound binds selectively to an allosteric pocket of the RIPK1 domain, inhibiting RIPK1-mediated programmed cell death pathways and pro-inflammatory cytokine production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tumour necrosis factor (TNF) signalling pathway via the RIPK1 . This pathway regulates colonic inflammation, suggesting that RIPK1 inhibition may be a potential therapeutic target in ulcerative colitis (UC) .

Pharmacokinetics

This compound is an oral small-molecule with a short 2- to 3-hour half-life . It is well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma . The maximum observed plasma drug concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma drug concentration versus time curve (AUC) values for the 120 and 240 mg TID doses over a single day were similar in Japanese and Western subjects .

Result of Action

In clinical trials, this compound was generally well tolerated, with no treatment-related safety concerns identified . or moderate to severe rheumatoid arthritis (RA).

Biochemical Analysis

Biochemical Properties

GSK2982772 plays a significant role in biochemical reactions, particularly as a potent inhibitor of RIPK1 . RIPK1 is a key mediator of inflammation through cell death and proinflammatory cytokine production . This compound binds to RIPK1 with exquisite kinase specificity and has excellent activity in blocking many TNF-dependent cellular responses .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating cell death and the production of proinflammatory cytokines . No significant differences in efficacy were observed between treatment groups in a study, suggesting that this compound as monotherapy might not translate into meaningful clinical improvement of RA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to an allosteric pocket of the RIPK1 kinase domain . This binding inhibits RIPK1-mediated cell death pathways and pro-inflammatory cytokine production, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It has been observed that this compound was well tolerated and adverse events were generally mild .

Transport and Distribution

This compound is well distributed into colonic tissue, with generally higher concentrations in colonic biopsy samples versus plasma .

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods for GSK-2982772 remains proprietary. Pharmaceutical companies like GlaxoSmithKline (GSK) typically optimize and scale up synthetic processes for commercial production.

Chemical Reactions Analysis

Reaction Types:: GSK-2982772 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not disclosed.

Common Reagents and Conditions:: While precise reagents and conditions are confidential, RIP1 inhibitors often involve kinase-specific modifications. These may include nucleophilic substitutions, redox reactions, and cyclizations.

Major Products:: The major products resulting from GSK-2982772 reactions are not publicly documented. Further research would be needed to elucidate these.

Scientific Research Applications

GSK-2982772 finds applications across multiple scientific domains:

Chemistry: As a kinase inhibitor, it contributes to drug discovery and chemical biology research.

Biology: Researchers study its effects on cellular signaling pathways and apoptosis.

Medicine: Potential therapeutic applications include treating inflammatory conditions.

Industry: GSK-2982772 may serve as a lead compound for drug development.

Comparison with Similar Compounds

While specific analogs are undisclosed, GSK-2982772’s uniqueness lies in its RIP1 specificity. Further studies could explore related compounds.

Properties

IUPAC Name |

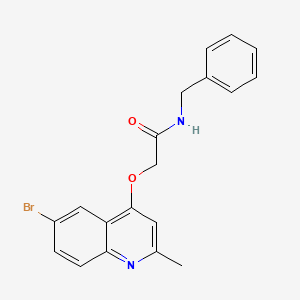

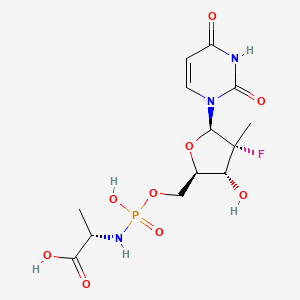

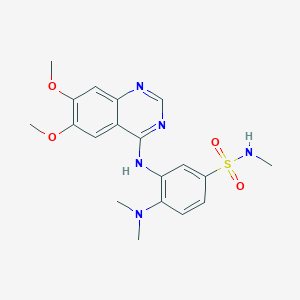

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPAFUINURXJSG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622848-92-3 | |

| Record name | GSK-2982772 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622848923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2982772 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2982772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W3M0VO9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)